

# A Comprehensive Technical Guide to 1-Phenyl-1,2-butanediol

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## Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

Cat. No.: B15220228

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## Abstract

This technical guide provides an in-depth overview of **1-Phenyl-1,2-butanediol**, a significant chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications, with a particular focus on its relevance in the field of drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying processes. The definitive CAS number for **1-Phenyl-1,2-butanediol** is 22607-13-2[1][2][3][4].

## Chemical and Physical Properties

**1-Phenyl-1,2-butanediol** is a vicinal diol with a phenyl substituent, making it a chiral molecule. Its properties are crucial for its application in stereoselective synthesis.

Property	Value	Reference
CAS Number	22607-13-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C10H14O2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	166.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	1-phenylbutane-1,2-diol	<a href="#">[2]</a>
Density	1.097 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	307.8 °C	<a href="#">[1]</a>
Flash Point	148.8 °C	<a href="#">[1]</a>
Refractive Index	1.548	<a href="#">[1]</a>
XLogP3	1.49	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **1-Phenyl-1,2-butanediol**.

Spectrum Type	Key Features
<sup>13</sup> C NMR	Spectra available for reference. <a href="#">[2]</a>
Mass Spectrometry (GC-MS)	Available for review. <a href="#">[2]</a> <a href="#">[4]</a>
IR Spectra	Vapor phase IR spectra are available. <a href="#">[2]</a>

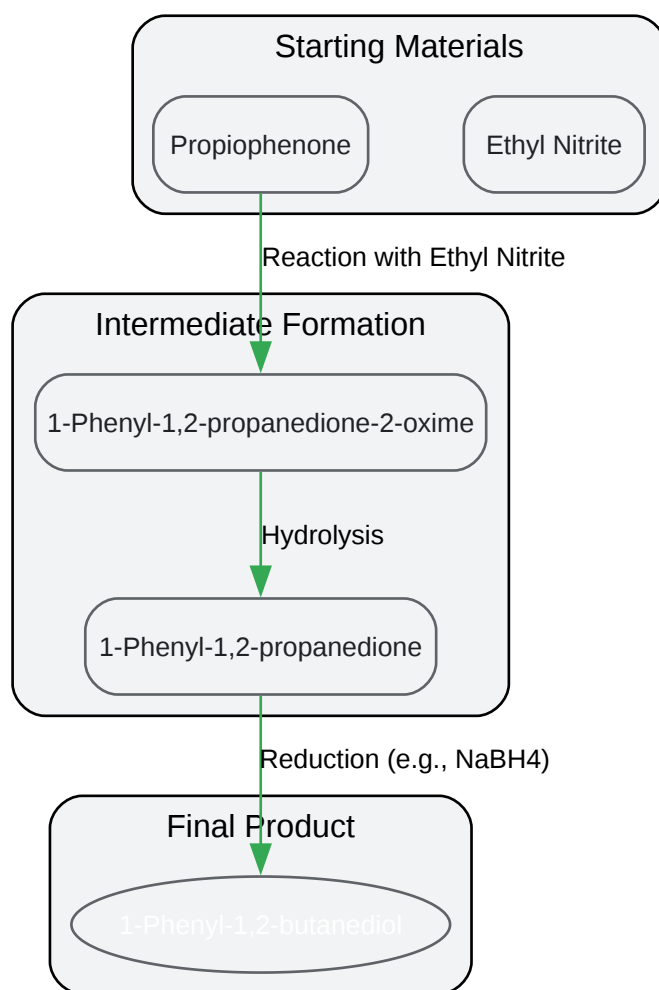
## Synthesis of 1-Phenyl-1,2-butanediol

The synthesis of **1-Phenyl-1,2-butanediol** and similar vicinal diols can be achieved through various methods, often involving the stereoselective reduction of  $\alpha$ -hydroxy ketones or the dihydroxylation of alkenes. Enzymatic synthesis offers a route to specific stereoisomers.

## General Synthesis Workflow

A common synthetic approach involves the reduction of a corresponding  $\alpha$ -hydroxy ketone. This can be achieved using various reducing agents or through biocatalysis.

#### General Synthesis of 1-Phenyl-1,2-butanediol



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Caption: A generalized synthetic pathway to **1-Phenyl-1,2-butanediol**.

## Experimental Protocol: Biocatalytic Reduction of 1-Phenyl-1,2-propanedione

This protocol is adapted from methodologies used for similar compounds and illustrates a biocatalytic approach which can yield specific stereoisomers.[5]

- **Preparation of Yeast Culture:** A culture of baker's yeast (*Saccharomyces cerevisiae*) is prepared by suspending it in a buffered glucose solution and allowing it to activate.
- **Substrate Addition:** 1-Phenyl-1,2-propanedione is added to the activated yeast culture.
- **Reduction Reaction:** The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. The yeast enzymes catalyze the reduction of the diketone.
- **Extraction:** The reaction mixture is filtered to remove the yeast cells. The filtrate is then extracted with an organic solvent such as ethyl acetate.
- **Purification:** The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired stereoisomer of 1-phenyl-1,2-propanediol. While this protocol is for a related compound, a similar approach can be envisioned for 1-phenyl-1,2-butanedione.

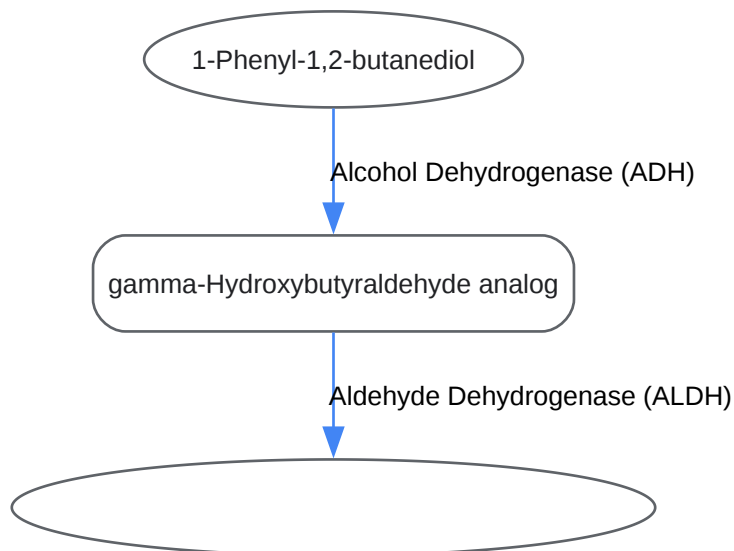
## Applications in Drug Development

**1-Phenyl-1,2-butanediol** and its analogs are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6] Their diol functionality allows for further chemical modifications to construct more complex molecules. These compounds are particularly useful in the synthesis of chiral drugs where specific stereochemistry is crucial for therapeutic activity. For instance, related phenyl-diols are used in the synthesis of various therapeutic agents.[6]

## Potential Metabolic Pathway

While specific metabolic data for **1-Phenyl-1,2-butanediol** is not readily available, the metabolism of similar diols, such as 1,4-butanediol, is well-documented. It is likely that **1-Phenyl-1,2-butanediol** undergoes a similar two-step oxidation process in vivo, catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[7]

## Postulated Metabolic Pathway of 1-Phenyl-1,2-butanediol



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Caption: A postulated metabolic pathway for **1-Phenyl-1,2-butanediol**.

This metabolic conversion is significant as the resulting gamma-hydroxybutyric acid (GHB) analog could have pharmacological activity.[8] The rate of this metabolism can be influenced by genetic variations in the ADH enzyme.[9] Inhibition of ADH can significantly reduce the conversion of butanediols to their corresponding GHB analogs.[7]

## Safety Information

Detailed toxicological data for **1-Phenyl-1,2-butanediol** is not extensively documented in the provided search results. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area. For related compounds like 1-phenyl-1,2-ethanediol, it is classified as a combustible solid.

## Conclusion

**1-Phenyl-1,2-butanediol**, identified by CAS number 22607-13-2, is a valuable chemical intermediate with significant potential in synthetic chemistry and drug development. Its well-

defined chemical and physical properties, along with established synthetic routes, make it an important tool for researchers. Understanding its potential metabolic pathways is crucial for its application in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for professionals in the scientific community.

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